Topological Polar Surface Area vs. 5-Unsubstituted and 5-Methyl Analogs
The target compound exhibits a Topological Polar Surface Area (TPSA) of 42.15 Ų, which is substantially lower than that of its closest commercially available analog, 2-Amino-4-(4-fluorophenyl)thiazole (TPSA = 67.15 Ų), and the 5-methyl analog, 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole (TPSA = 67.15 Ų) . This 25.0 Ų reduction (37.2% decrease) in TPSA is driven by replacement of a hydrogen or methyl group with the dimethylaminomethyl substituent at position 5. Lower TPSA is quantitatively associated with improved passive membrane permeability, a parameter routinely considered in CNS drug design where TPSA < 60–70 Ų is strongly preferred [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 42.15 Ų (C₁₂H₁₄FN₃S, MW 251.32) |
| Comparator Or Baseline | 2-Amino-4-(4-fluorophenyl)thiazole: TPSA = 67.15 Ų (C₉H₇FN₂S, MW 194.23); 2-Amino-5-methyl-4-(4-fluorophenyl)thiazole: TPSA = 67.15 Ų (C₁₀H₉FN₂S, MW 208.26) |
| Quantified Difference | ΔTPSA = −25.0 Ų (−37.2%) relative to both comparators |
| Conditions | Computed TPSA values sourced from Chemscene and Chemsrc vendor computational chemistry data |
Why This Matters
The significantly lower TPSA predicts superior passive membrane permeability, making the target compound a more suitable starting point for intracellular kinase target engagement than its 5-unsubstituted or 5-methyl analogs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
